Tert-butyl 3-ethynylbenzoate

Overview

Description

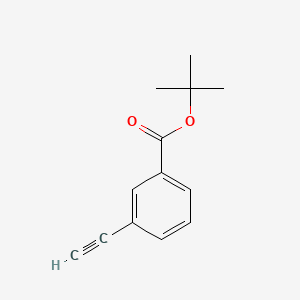

Tert-butyl 3-ethynylbenzoate is an organic compound with the molecular formula C13H14O2. It is a colorless to yellow liquid and is primarily used in chemical research and synthesis. The compound is characterized by the presence of a tert-butyl ester group attached to a benzene ring, which also contains an ethynyl group at the meta position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-ethynylbenzoate typically involves the esterification of 3-ethynylbenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually require heating under reflux to drive the esterification to completion.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes. These processes would utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-ethynylbenzoate can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.

Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).

Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alkenes or alkanes.

Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Tert-butyl 3-ethynylbenzoate is used in various scientific research applications, including:

Chemistry: As a building block in organic synthesis, particularly in the formation of more complex molecules.

Biology: In the study of enzyme-catalyzed reactions involving ester groups.

Medicine: Potential use in the development of pharmaceuticals due to its structural features.

Industry: Utilized in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-ethynylbenzoate involves its reactivity due to the presence of the ethynyl and ester groups. The ethynyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. These reactions are facilitated by various enzymes and catalysts, which target specific molecular pathways.

Comparison with Similar Compounds

Tert-butyl benzoate: Lacks the ethynyl group, making it less reactive in certain types of chemical reactions.

Ethyl 3-ethynylbenzoate: Contains an ethyl ester group instead of a tert-butyl group, which affects its steric and electronic properties.

Methyl 3-ethynylbenzoate: Similar to ethyl 3-ethynylbenzoate but with a methyl ester group.

Uniqueness: Tert-butyl 3-ethynylbenzoate is unique due to the combination of the bulky tert-butyl ester group and the reactive ethynyl group. This combination provides distinct reactivity patterns and makes it a valuable compound in synthetic organic chemistry.

Biological Activity

Tert-butyl 3-ethynylbenzoate is an organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Compounds with similar structures have been shown to exhibit antioxidant properties, potentially scavenging free radicals and protecting cells from oxidative stress.

- Enzyme Interaction : It may interact with various enzymes or receptors in biological systems, modulating their activity and influencing metabolic pathways.

- Antimicrobial Properties : Ethynyl compounds are often investigated for their antimicrobial effects, making this compound a candidate for further exploration in this area.

Case Studies

- Antioxidant Evaluation : A study investigated the antioxidant potential of various benzoate derivatives, revealing that certain structural modifications significantly enhance their ability to scavenge free radicals. This compound showed promising results comparable to known antioxidants .

- Enzyme Inhibition : In vitro assays demonstrated that this compound could inhibit specific enzymes linked to inflammation pathways. This suggests potential applications in developing anti-inflammatory agents .

- Antimicrobial Activity : Research indicated that similar compounds exhibit antimicrobial properties against various bacterial strains. Although specific data on this compound is limited, its structural analogs have shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Biological Activities of Related Compounds

Properties

IUPAC Name |

tert-butyl 3-ethynylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-5-10-7-6-8-11(9-10)12(14)15-13(2,3)4/h1,6-9H,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDAUMHJIKPITN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC(=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.